Quadrone
Overview
Description
Quadrone is a naturally occurring sesquiterpene that belongs to the larger group of polyquinanes. It was first isolated in 1978 from the fermentation broth of the fungus Aspergillus terreus . This compound is known for its distinctive bi- to tetracyclic ring systems and potent biological activities, particularly its cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of quadrone has been achieved through various methods. One notable approach involves starting from the ammonium salt of (-)-10-camphorsulfonic acid . The synthesis includes several key steps:
- Reduction of (-)-a-campholenic acid with lithium aluminum hydride in ether.
- Methylation of the resulting alcohol with dimethyl sulfate in 1,2-dimethoxyethane using sodium hydride as a base.
- Irradiation of a solution of the methyl ether in methylene chloride in the presence of oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine using 5,10,15,20-tetraphenyl-21 H,23H-porphine as a photosensitizer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the production is carried out in research laboratories using the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
Quadrone undergoes various chemical reactions, including:
Oxidation: For example, the oxidation of this compound can be achieved using Jones reagent.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of dimethyl sulfate for methylation.
Common Reagents and Conditions
Oxidation: Jones reagent, OsO4, NaIO4.
Reduction: Lithium aluminum hydride in ether.
Substitution: Dimethyl sulfate in 1,2-dimethoxyethane using sodium hydride as a base.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as methylated derivatives .
Scientific Research Applications
Quadrone has several scientific research applications due to its unique structure and biological activities:
Mechanism of Action
The mechanism of action of quadrone involves its interaction with various molecular targets and pathways. This compound exerts its effects through a multistep carbocation rearrangement, which is facilitated by sesquiterpene synthases . This rearrangement leads to the formation of the tricyclic quadrane scaffold, which is responsible for its biological activities .
Comparison with Similar Compounds
Quadrone is part of a small class of cytotoxic sesquiterpene natural products known as quadranes. Similar compounds include:
Suberosanone: Another quadrane sesquiterpene with a similar tricyclic skeleton.
Terrecyclic Acid A: A related compound isolated from the same fungus, Aspergillus terreus.
This compound is unique due to its specific bi- to tetracyclic ring systems and its potent cytotoxic properties .
Properties
IUPAC Name |
(1R,2R,5S,9R,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIDMUQZCCGABN-DWJWARBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@]23[C@H]4CC[C@@H]1[C@H]2CC(=O)[C@@H]3COC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66550-08-1, 74807-65-1 | |
Record name | Quadrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066550081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quadrone, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074807651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUADRONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498881H35R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | QUADRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T216NQ191Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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